4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a phenylpiperazine moiety, and two methyl groups at positions 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Phenylpiperazine Moiety: This step involves the reaction of the thieno[2,3-b]pyridine intermediate with 4-phenylpiperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as amines or alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Another compound with a similar core structure but different functional groups.
Thieno[2,3-b]pyridine Derivatives: A class of compounds with similar thieno[2,3-b]pyridine cores but varying substituents.
Uniqueness
4,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)thieno[2,3-b]pyridin-3-amine is unique due to the combination of its thieno[2,3-b]pyridine core, phenylpiperazine moiety, and methyl groups.
Properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-13-12-14(2)22-19-16(13)17(21)18(26-19)20(25)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7,12H,8-11,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMPQPKCPCOXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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